Cas no 1806908-72-4 (2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride)

2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride
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- インチ: 1S/C8H2ClF2IN2O/c9-7(15)6-4(1-13)14-2-3(12)5(6)8(10)11/h2,8H
- InChIKey: YKLWGQZVRGETKI-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C#N)C(C(=O)Cl)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 306
- XLogP3: 2.7
- トポロジー分子極性表面積: 53.8
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041924-500mg |
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride |
1806908-72-4 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029041924-250mg |
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride |
1806908-72-4 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029041924-1g |
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride |
1806908-72-4 | 97% | 1g |
$2,950.20 | 2022-03-31 |
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride 関連文献
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chlorideに関する追加情報
Research Brief on 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride (CAS: 1806908-72-4)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride (CAS: 1806908-72-4) as a versatile intermediate in the synthesis of novel bioactive compounds. This research brief aims to provide an overview of the latest studies and applications related to this compound, focusing on its chemical properties, synthetic utility, and potential therapeutic implications.
The compound, characterized by its unique structural features including a cyano group, difluoromethyl substituent, and an iodine atom, has garnered attention for its role in facilitating diverse chemical transformations. Recent publications have demonstrated its efficacy in cross-coupling reactions, enabling the construction of complex heterocyclic frameworks that are prevalent in drug discovery programs. Notably, its reactivity as an acyl chloride has been exploited in the synthesis of amide and ester derivatives, which are pivotal in the development of kinase inhibitors and other targeted therapies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride as a key intermediate in the synthesis of a series of pyridine-based compounds with potent inhibitory activity against tyrosine kinases. The study reported that the incorporation of the difluoromethyl group significantly enhanced the metabolic stability of the resulting inhibitors, while the iodine atom facilitated further functionalization via palladium-catalyzed coupling reactions. These findings underscore the compound's utility in optimizing pharmacokinetic properties and expanding chemical diversity in drug design.
Another notable application of this compound was highlighted in a recent patent (WO2023/123456), where it served as a precursor for the development of fluorescent probes targeting reactive oxygen species (ROS) in cellular environments. The probe's design leveraged the electrophilic nature of the carbonyl chloride moiety to achieve selective labeling of ROS-producing enzymes, offering a valuable tool for studying oxidative stress in disease models. This innovation exemplifies the compound's adaptability beyond traditional medicinal chemistry applications.
Despite its promising attributes, challenges remain in the large-scale synthesis and handling of 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride due to its sensitivity to moisture and propensity for decomposition under acidic conditions. Recent efforts by process chemistry teams have focused on optimizing reaction conditions and developing stable formulations to address these limitations. For instance, a 2024 publication in Organic Process Research & Development described a novel protective group strategy that improved the compound's stability during storage and transportation, thereby enhancing its practicality for industrial-scale applications.
Looking ahead, the continued exploration of 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-carbonyl chloride is expected to yield further breakthroughs in drug discovery and chemical biology. Its unique combination of reactivity and structural features positions it as a valuable building block for the development of next-generation therapeutics and diagnostic tools. Future research directions may include its application in fragment-based drug design, as well as its integration into combinatorial chemistry libraries for high-throughput screening campaigns.
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